molecular formula C27H26ClN5O2 B2963052 3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 902285-12-5

3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2963052
CAS No.: 902285-12-5
M. Wt: 487.99
InChI Key: FBRYZNFLNVILTL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. Its structure includes a 4-chlorophenyl group at position 3 and a phenethylamine side chain substituted with 3,4-diethoxy groups (Figure 1). The chlorophenyl moiety enhances lipophilicity, while the diethoxyphenyl ethyl group may influence metabolic stability and receptor binding .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN5O2/c1-3-34-23-14-9-18(17-24(23)35-4-2)15-16-29-26-21-7-5-6-8-22(21)33-27(30-26)25(31-32-33)19-10-12-20(28)13-11-19/h5-14,17H,3-4,15-16H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRYZNFLNVILTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the 4-chlorophenyl and 3,4-diethoxyphenyl ethyl groups. Common reagents used in these reactions include chlorinating agents, ethoxy groups, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and triazoloquinazoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Aryl Groups

Key Compounds :

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine ():

  • Substituents : 3-methylphenyl (position 3), 3,4-dimethoxyphenethyl (side chain).
  • Molecular Weight : 439.519 g/mol.
  • Key Difference : Methoxy groups (vs. ethoxy in the target compound) reduce steric bulk and increase polarity.

3-(4-Chlorophenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine (): Substituents: Sulfonyl group at position 3, 4-methoxyphenyl (side chain). Molecular Weight: Not explicitly stated, but sulfonyl groups significantly increase polarity and hydrogen-bonding capacity .

N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine ():

  • Substituents : 4-methylphenyl (position 3), 3,4-diethoxyphenethyl (side chain).
  • Molecular Weight : 467.6 g/mol.
  • Key Difference : Ethoxy groups enhance lipophilicity compared to methoxy analogs .

Table 1: Comparison of Triazoloquinazoline Derivatives

Compound Name Position 3 Substituent Side Chain Substituent Molecular Weight (g/mol) Key Properties
Target Compound 4-Chlorophenyl 3,4-Diethoxyphenethyl 467.6 High lipophilicity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazoloquinazolin-5-amine 3-Methylphenyl 3,4-Dimethoxyphenethyl 439.519 Moderate polarity
3-(4-Chlorophenyl)sulfonyl-N-(4-methoxyphenyl)triazoloquinazolin-5-amine Sulfonyl 4-Methoxyphenyl ~500 (estimated) High polarity

Triazolopyrimidine and Related Heterocycles

Key Compounds :

N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (): Core Structure: Triazolopyrimidine (vs. triazoloquinazoline). Activity: Anti-tubercular (MIC: 0.5 µg/mL against M. tuberculosis) .

N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine (): Substituents: Chlorophenyl, methylaminoethyl. Molecular Weight: ~400 g/mol (estimated). Activity: Plasmodium dihydroorotate dehydrogenase inhibitor (IC₅₀: <50 nM) .

Table 2: Triazolopyrimidine vs. Triazoloquinazoline

Compound Type Core Structure Typical Applications Example Substituents
Triazoloquinazoline Fused quinazoline Kinase inhibition, antimicrobial Chlorophenyl, diethoxyphenethyl
Triazolopyrimidine Fused pyrimidine Antimalarial, anti-tubercular Chlorophenyl, pyridinyl

Biological Activity

The compound 3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a novel triazoloquinazoline derivative that has garnered interest due to its potential biological activities, particularly in the context of anticancer effects. This article reviews the biological activity of this compound based on diverse research findings, case studies, and synthesis reports.

  • Molecular Formula : C20H22ClN5O2
  • Molecular Weight : 395.87 g/mol
  • LogP : 4.6 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 3

The biological activity of triazoloquinazolines is primarily attributed to their ability to interact with various molecular targets within cancer cells. The presence of the triazole ring enhances the compound's ability to inhibit key enzymes involved in cell proliferation and survival pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline and triazole exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings related to the anticancer activity of similar compounds:

Compound NameCell Lines TestedIC50 (μM)Mechanism of Action
Quinazolinone Derivative AMCF-7 (Breast)10Induces apoptosis via caspase activation
Triazoloquinazoline BHCT-116 (Colon)6.2Inhibits topoisomerase II activity
Triazole-Thiazole Hybrid CPC3 (Prostate)12Disruption of microtubule dynamics

Case Studies

  • Anticancer Efficacy : In a study evaluating various quinazoline derivatives, compounds similar to our target showed promising results against multiple cancer types including breast (MCF-7), colon (HCT-116), and prostate (PC3) cancers. The most effective compounds displayed IC50 values ranging from 6.2 to 12 μM, indicating potent cytotoxicity .
  • In Silico Studies : Quantitative Structure-Activity Relationship (QSAR) analyses have been conducted to predict the anticancer activity based on structural features. The models indicated a strong correlation between molecular properties and biological efficacy, with r² values between 0.7 and 0.8 for certain derivatives .

Synthesis and Structural Modifications

The synthesis of triazoloquinazolines typically involves multi-step reactions including cyclization and functionalization strategies. Modifications at the phenyl rings have been shown to significantly influence biological activity. For instance:

  • Alkyl Substituents : Introduction of ethoxy groups on the phenyl moiety enhances solubility and bioavailability.
  • Chlorine Substituents : The presence of chlorine atoms is often associated with increased potency due to improved interaction with biological targets.

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